5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-benzyl-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-2-5-10(6-3-1)9-12-14-13(15-16-12)11-7-4-8-17-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHBYOOZHQPVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. Specifically, 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole has shown promise as a potent inducer of apoptosis in cancer cells.
- Mechanism of Action : The compound is believed to act by triggering apoptotic pathways in various cancer cell lines. For instance, derivatives have been tested against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung carcinoma (A549) cells, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus (MRSA).
- Synergistic Effects : Studies indicate that this compound can exhibit synergistic effects when combined with traditional antibiotics like oxacillin. For example, a checkerboard assay demonstrated a fractional inhibitory concentration index (FIC) value indicating strong synergy .
Inhibition of Enzymatic Activity
Research has also identified this compound as an effective inhibitor of various enzymes involved in disease processes.
- Examples :
Potential in Drug Development
The structural versatility of the 1,2,4-oxadiazole ring makes it an attractive scaffold for drug design.
- Bioisosteric Characteristics : The compound serves as a metabolically stable analog for ester or amide functionalities in pharmacologically significant molecules. This characteristic enhances its potential as a lead compound for further modifications aimed at improving efficacy and reducing toxicity .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:
- Maftei et al. (2020) : Investigated the synthesis of novel oxadiazole derivatives and their anticancer activities against multiple cancer cell lines. The study found that compounds exhibited significant cytotoxicity compared to standard treatments like doxorubicin .
- Kumar et al. (2020) : Developed bis-1,2,4-oxadiazole-fused benzothiazole derivatives and evaluated their activity against A549 and MCF-7 cell lines. Some analogs showed comparable activity to established chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole with structurally related compounds:
Substituent Effects on Bioactivity
Key Observations:
- Benzyl vs. Chloromethyl: The benzyl group in this compound may improve lipophilicity and membrane permeability compared to the electrophilic chloromethyl group in 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole. However, chloromethyl derivatives exhibit stronger antifungal/nematicidal activity due to their reactivity .
- Thienyl vs. Phenyl: The 2-thienyl group’s electron-rich nature enhances π-stacking interactions in biological targets, as seen in dengue virus inhibitors . Phenyl-substituted derivatives (e.g., Ataluren) prioritize metabolic stability and hydrogen bonding .
- Ethenyl Linkers: Compounds with ethenyl bridges (e.g., 3-phenyl-5-[(E)-2-(thienyl)ethenyl]-1,2,4-oxadiazole) show improved electronic conjugation, boosting antiviral activity compared to direct thienyl substitution .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- 1,2,4- vs. 1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles exhibit stronger hydrogen bonding due to optimal oxygen positioning, enhancing enzyme binding (e.g., alkaline phosphatase inhibition) . However, 1,2,4-oxadiazoles like 5-benzyl-3-(2-thienyl) derivatives offer better metabolic stability .
- Triazole Comparisons: Triazole derivatives (e.g., 1,2,4-triazole-3-thiol) show lower lipophilicity but higher cytotoxicity in anticancer assays (comparable to Vinblastine) .
Q & A
Q. What are the common synthetic routes for preparing 5-benzyl-3-(2-thienyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example:
- Step 1 : Prepare a benzyl-substituted amidoxime by reacting benzyl cyanide with hydroxylamine.
- Step 2 : React the amidoxime with 2-thienyl carbonyl chloride under reflux in anhydrous solvents (e.g., acetonitrile or THF) with a base (e.g., K₂CO₃) to form the oxadiazole ring .
- Purification : Recrystallization from ethanol or methanol improves yield and purity .
Q. How is this compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity.
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds observed in similar oxadiazoles) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Temperature Control : Low temperatures (-70°C) during dehydrohalogenation steps minimize side reactions (e.g., oligomerization) .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity, while bases like NaNH₂ in liquid ammonia improve regioselectivity .
- Catalysis : Glacial acetic acid accelerates cyclization by protonating intermediates .
Q. How do electronic effects of substituents influence the reactivity of the oxadiazole ring in electrophilic reactions?
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the oxadiazole ring, facilitating reactions with arenes under superacidic conditions (e.g., CF₃SO₃H) .
- DFT Studies : Predict regioselectivity in hydroarylation reactions. For example, triflic acid (TfOH) stabilizes cationic intermediates, favoring E/Z-vinyl triflate formation .
Q. Are there contradictions in reported biological activities of 1,2,4-oxadiazole derivatives across studies?
Discrepancies arise due to:
- Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models) and concentration ranges.
- Substituent Effects : Minor structural changes (e.g., para-fluorobenzyl vs. benzyl) alter bioactivity profiles. For instance, fluorinated analogs may show enhanced antimicrobial activity but reduced solubility .
- Validation : Cross-study replication using standardized protocols (e.g., MIC assays for antimicrobial activity) is critical .
Q. How can computational methods guide the design of this compound analogs for enhanced bioactivity?
- Molecular Docking : Predict binding affinities to target proteins (e.g., SARS-CoV-2 main protease or bacterial enzymes) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends. For example, electron-deficient thienyl groups may improve DNA intercalation in anticancer studies .
Methodological Challenges
Q. How to analyze regioselectivity in the formation of 1,2,4-oxadiazole derivatives under varying conditions?
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-amidoximes) tracks reaction pathways .
- In Situ Monitoring : Use of HPLC or LC-MS to detect intermediates (e.g., dibromo derivatives) during bromination/dehydrobromination steps .
Q. What are the stability challenges of this compound in biological assays?
- Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis at extreme pH. Stability studies in PBS (pH 7.4) with LC-MS monitoring are recommended .
- Light Sensitivity : Store compounds in amber vials under inert gas to prevent photooxidation of the thienyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
